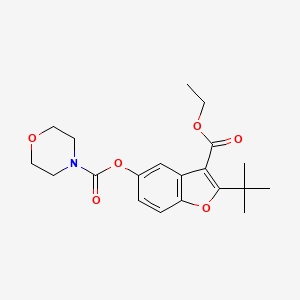

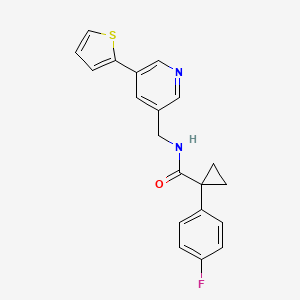

2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate” is a chemical compound with the molecular formula C20H25NO6 . It is also known as "4-Morpholinecarboxylic acid, 2-(1,1-dimethylethyl)-3-(ethoxycarbonyl)-5-benzofuranyl ester" .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 375.42 . Other physical and chemical properties such as density, boiling point, and flash point are not available in the search results .Scientific Research Applications

Synthetic Applications

2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate serves as a versatile building block in synthetic organic chemistry. Its structural features allow for nucleophilic substitutions and radical reactions, facilitating the generation of aryl radicals and enabling modifications such as oxygenation, halogenation, and aryl-aryl coupling under various conditions. This adaptability makes it a valuable compound for constructing complex organic frameworks (Jasch, Höfling, & Heinrich, 2012).

Catalysis and Polymerization

The compound is also relevant in catalysis research, particularly in the context of alkoxycarbonylation of alkenes. A study highlighted the development of an advanced catalyst system based on a palladium complex that significantly improves the activity and selectivity of alkoxycarbonylation, making the process efficient for a wide range of olefins. This breakthrough is pivotal for industrial applications, offering a practical tool for the transformation of alkenes into esters, which are crucial intermediates in various chemical syntheses (Dong et al., 2017).

Advanced Materials and Medicinal Chemistry

The compound's derivatives have found applications in the synthesis of complex molecules with potential therapeutic uses. For instance, derivatives of 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate have been utilized in the synthesis of antifolates, compounds that inhibit the enzyme thymidylate synthase, which is a target for anticancer drugs. The structural modification of these compounds can lead to significant improvements in their inhibitory activity, demonstrating the potential of 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate derivatives in medicinal chemistry (Pawełczak et al., 1989).

Luminescence and Coordination Chemistry

In coordination chemistry and material science, the structural features of 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate analogs enable the synthesis of lanthanide coordination polymers with interesting luminescent properties. These materials are studied for their potential applications in optical devices due to their efficient luminescence, which can be significantly enhanced through the introduction of bidentate nitrogen donors. This aspect underscores the role of the compound's derivatives in developing new materials with tailored optical properties for technological applications (Raphael et al., 2012).

properties

IUPAC Name |

(2-tert-butyl-3-ethoxycarbonyl-1-benzofuran-5-yl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6/c1-5-25-18(22)16-14-12-13(26-19(23)21-8-10-24-11-9-21)6-7-15(14)27-17(16)20(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCNNDFRGDPAFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)

![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)

![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)

![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)

![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/no-structure.png)